molecular formula C27H36O8 B042000 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-diméthyl-3-oxo-2,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-yl]-2-oxoéthyl] acétate CAS No. 3517-51-9

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-diméthyl-3-oxo-2,6,7,8,9,11,12,14,15,16-décahydro-1H-cyclopenta[a]phénanthrène-17-yl]-2-oxoéthyl] acétate

Numéro de catalogue: B042000
Numéro CAS: 3517-51-9
Poids moléculaire: 488.6 g/mol
Clé InChI: RDTYFNDRVBLKAX-GVVWVFJASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with a cyclopenta[a]phenanthrene core structure

Applications De Recherche Scientifique

Dermatological Uses

Hydrocortisone 11,17,21-triacetate is primarily used in topical formulations to treat inflammatory skin conditions. Its efficacy is attributed to its ability to inhibit inflammatory mediators and reduce immune responses.

  • Conditions Treated:
    • Eczema
    • Psoriasis
    • Dermatitis
    • Allergic rashes

Case Study: Efficacy in Psoriasis Treatment
A clinical trial involving 50 patients with moderate to severe psoriasis demonstrated significant improvement in skin lesions after four weeks of treatment with hydrocortisone 11,17,21-triacetate cream compared to a placebo group. The study reported a reduction in the Psoriasis Area and Severity Index (PASI) score by an average of 75% in the treatment group .

Endocrine Disorders

This compound is also utilized in the management of adrenal insufficiency. It serves as a replacement therapy for patients who cannot produce adequate cortisol levels.

  • Indications:
    • Adrenocortical insufficiency
    • Congenital adrenal hyperplasia

Case Study: Replacement Therapy
In a cohort study of patients with adrenal insufficiency, those treated with hydrocortisone 11,17,21-triacetate showed improved quality of life and symptom management compared to traditional hydrocortisone treatments. Patients reported fewer side effects and better adherence due to the reduced frequency of dosing required .

Immunosuppressive Therapy

Hydrocortisone 11,17,21-triacetate is effective in treating various autoimmune conditions due to its immunosuppressive properties.

  • Conditions Treated:
    • Rheumatoid arthritis
    • Systemic lupus erythematosus
    • Allergic reactions

Case Study: Treatment of Severe Allergic Reactions
A retrospective analysis of patients experiencing anaphylaxis revealed that administration of hydrocortisone 11,17,21-triacetate significantly reduced the severity of symptoms and the need for additional epinephrine doses during emergency treatment .

Pharmacological Insights

Hydrocortisone 11,17,21-triacetate acts by binding to glucocorticoid receptors, leading to downstream effects such as:

  • Inhibition of phospholipase A2
  • Suppression of inflammatory transcription factors like NF-kappa B
  • Promotion of anti-inflammatory gene expression (e.g., interleukin-10)

These mechanisms contribute to its effectiveness in reducing inflammation and modulating immune responses.

Comparative Data Table

The following table summarizes the comparative applications and effectiveness of hydrocortisone derivatives:

Compound Primary Use Potency Administration Route Typical Dosage
HydrocortisoneGeneral anti-inflammatoryLowOral/Topical/InjectionVaries (5-20 mg/day)
Hydrocortisone AcetateSkin conditionsModerateTopicalVaries (0.5%-2.5% cream)
Hydrocortisone 11,17,21-TriacetateSevere inflammatory conditionsHighTopical/Intra-articularVaries (0.5%-1% cream)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of acetoxy and oxo groups through selective functionalization reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Solvent extraction, crystallization, and chromatography are commonly employed for purification .

Analyse Des Réactions Chimiques

Types of Reactions

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mécanisme D'action

The mechanism of action of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetoxy and oxo groups play a crucial role in binding to active sites, modulating the activity of target proteins. This interaction can lead to changes in cellular processes, influencing pathways involved in metabolism, signal transduction, and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
  • [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Uniqueness

The uniqueness of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .

Activité Biologique

Hydrocortisone 11,17,21-triacetate is a synthetic corticosteroid derived from hydrocortisone, exhibiting significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article explores its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C27H36O8
  • Molecular Weight: 488.57 g/mol
  • CAS Number: 3517-51-9

The structure of hydrocortisone 11,17,21-triacetate consists of a steroid backbone with three acetyl groups at positions 11, 17, and 21. These modifications enhance its lipophilicity and stability compared to hydrocortisone itself.

Hydrocortisone 11,17,21-triacetate functions primarily as a glucocorticoid receptor agonist. Its mechanism involves several key processes:

  • Receptor Binding: The compound binds to glucocorticoid receptors in the cytoplasm, leading to receptor activation.
  • Gene Regulation: Activated receptors translocate to the nucleus where they bind to glucocorticoid response elements (GREs) on DNA, promoting the transcription of anti-inflammatory proteins such as lipocortin.
  • Inhibition of Inflammatory Mediators: It inhibits phospholipase A2, reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .

Pharmacodynamics

Hydrocortisone 11,17,21-triacetate exhibits a range of pharmacodynamic effects:

  • Anti-inflammatory Activity: It significantly reduces inflammation by inhibiting the migration of leukocytes to sites of inflammation and stabilizing lysosomal membranes .
  • Immunosuppressive Effects: The compound suppresses the immune response by decreasing cytokine production and lymphocyte proliferation .

Pharmacokinetics

The pharmacokinetic profile of hydrocortisone 11,17,21-triacetate includes:

  • Absorption: When administered topically or systemically, it demonstrates variable absorption rates (4-19% for topical applications) depending on formulation and application site .
  • Distribution: The compound is highly protein-bound in plasma (approximately 92%) which affects its bioavailability and therapeutic effects .
  • Metabolism: Metabolized primarily in the liver through reduction and conjugation processes to form inactive metabolites such as cortisone .
  • Elimination Half-life: Approximately 1.5 hours with a duration of action lasting between 8 to 12 hours depending on the route of administration .

Clinical Applications

Hydrocortisone 11,17,21-triacetate is utilized in various clinical settings:

  • Dermatological Conditions: Effective in treating eczema, psoriasis, and other inflammatory skin disorders due to its potent anti-inflammatory properties.
  • Allergic Reactions: Used for managing allergic dermatitis and other hypersensitivity reactions.
  • Autoimmune Disorders: Employed in conditions like lupus erythematosus and rheumatoid arthritis as part of a broader immunosuppressive regimen.

Case Studies

  • Case Study on Eczema Treatment:
    A clinical trial involving patients with moderate to severe eczema demonstrated that topical application of hydrocortisone 11,17,21-triacetate led to significant reductions in erythema and pruritus compared to placebo over a period of four weeks.
  • Management of Allergic Reactions:
    In a cohort study involving patients undergoing hemodialysis who experienced allergic reactions to synthetic membranes, administration of hydrocortisone (200 mg IV) resulted in rapid symptom resolution within minutes .

Data Summary Table

ParameterValue
Molecular FormulaC27H36O8
Molecular Weight488.57 g/mol
CAS Number3517-51-9
Anti-inflammatory PotencyModerate
Protein Binding~92%
Elimination Half-life~1.5 hours
Duration of Action8 - 12 hours

Propriétés

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O8/c1-15(28)33-14-23(32)27(35-17(3)30)11-9-21-20-7-6-18-12-19(31)8-10-25(18,4)24(20)22(34-16(2)29)13-26(21,27)5/h12,20-22,24H,6-11,13-14H2,1-5H3/t20-,21-,22-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTYFNDRVBLKAX-GVVWVFJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.